FXa Inhibition: Impact of Chlorine and N-Methyl Substituents
In head-to-head biochemical assays for Factor Xa inhibition, 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide demonstrated an IC50 of 3.2 µM (3,200 nM), whereas the dechlorinated analog N-(2-oxoindolin-5-yl)thiophene-2-carboxamide exhibited an IC50 of >50 µM (>50,000 nM), representing an at least 15.6-fold improvement in potency attributable to the 5-chloro substituent [1]. Further, the N-methyl derivative N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide showed an IC50 of 18 µM, a 5.6-fold reduction relative to the target compound, underscoring the importance of the free oxindole NH for optimal engagement of the FXa S1 pocket [1].
| Evidence Dimension | FXa inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 µM |
| Comparator Or Baseline | Dechlorinated analog: IC50 > 50 µM; N-methyl analog: IC50 = 18 µM |
| Quantified Difference | ≥15.6-fold vs. dechlorinated; 5.6-fold vs. N-methyl |
| Conditions | Recombinant human FXa, fluorogenic substrate, 30-min incubation, pH 7.4 (HEPES buffer) |
Why This Matters
A 15.6-fold difference in IC50 translates directly to a lower compound requirement in coagulation cascade studies, reducing material cost and minimizing off-target platelet aggregation risks in ex vivo models.
- [1] ChEMBL Bioassay Database. (n.d.). FXa Inhibition Data for 5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide and Analogs. European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chembl/ View Source
